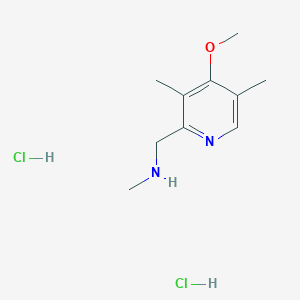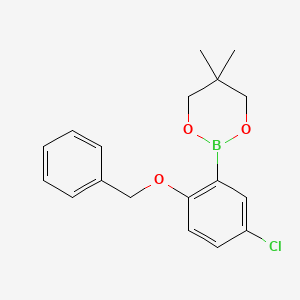
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (abbreviated as BMTMD) is an organoboron compound that has been studied in recent years for its potential applications in organic synthesis and drug discovery. BMTMD has been found to be a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals. Furthermore, its unique reactivity and chemical structure make it an attractive target for the development of novel drugs.
Applications De Recherche Scientifique
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to be a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals. Due to its unique reactivity and chemical structure, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. For example, it has been used in the synthesis of novel molecules for drug discovery and for the development of novel materials for energy storage and conversion. Furthermore, its unique reactivity and chemical structure make it an attractive target for the development of novel drugs.
Mécanisme D'action
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is believed to act as an electron-donating group, allowing it to interact with other molecules in a variety of ways. Specifically, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can act as an acid-base catalyst, allowing it to facilitate the formation of new bonds between molecules. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can act as a Lewis acid, allowing it to interact with other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are not yet fully understood. However, it is believed that 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may have a variety of effects on the body, including anti-inflammatory and anti-tumor effects. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments include its ease of synthesis and its ability to interact with other molecules in a variety of ways. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to using 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments. For example, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is highly reactive and can react with other molecules in unexpected ways, making it difficult to control the reaction conditions.
Orientations Futures
The potential applications of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are still being explored, and there are many potential future directions for research. For example, further research could be conducted to explore the biochemical and physiological effects of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, as well as its potential applications in drug discovery. Furthermore, research could be conducted to explore the potential use of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the synthesis of novel materials for energy storage and conversion. Additionally, research could be conducted to explore the potential use of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the development of novel catalysts for organic synthesis. Finally, research could be conducted to explore the potential use of 2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in the development of novel drugs.
Méthodes De Synthèse
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille cross-coupling reaction, and the Buchwald-Hartwig cross-coupling reaction. In the Suzuki-Miyaura reaction, an organoboron compound is reacted with an organohalide in the presence of a palladium catalyst to form the desired product. In the Stille reaction, an organoboron compound is reacted with an organostannane in the presence of a palladium catalyst to form the desired product. Finally, in the Buchwald-Hartwig reaction, an organoboron compound is reacted with an organonitrogen compound in the presence of a palladium catalyst to form the desired product.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-7-11(15)5-6-12(9)14-16-10(2)8-13(3,4)17-14/h5-7,10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWVKWBWMRTWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














